molecular formula C9H12BrOP B3012888 1-Bromo-4-(dimethylphosphorylmethyl)benzene CAS No. 119199-90-5

1-Bromo-4-(dimethylphosphorylmethyl)benzene

Cat. No. B3012888
CAS RN: 119199-90-5
M. Wt: 247.072
InChI Key: FGJPFDJNTTYULW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a common theme in the provided papers. For instance, the total synthesis of a complex natural product involving a brominated benzene ring is described, starting from a bromo-dimethoxyphenyl methanol . Another paper discusses the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons . These synthetic methods often involve halogenation reactions, where bromine atoms are introduced into the benzene ring, and can be relevant to the synthesis of 1-Bromo-4-(dimethylphosphorylmethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is often determined using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations . These studies reveal the arrangement of atoms within the molecule and can provide information on the potential reactivity and interactions of the compound. For example, the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes show different packing motifs and interactions .

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions. For example, the selective bromination of aromatic compounds using novel bromination agents is discussed, which could be relevant to the functionalization of the benzene ring in 1-Bromo-4-(dimethylphosphorylmethyl)benzene . Additionally, the reactivity of such compounds with different nucleophiles and their use in further synthetic transformations are important aspects of their chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the nature and position of the substituents on the benzene ring. These properties include solubility, melting and boiling points, and stability. The photophysical properties, such as UV-Vis absorption and fluorescence, are also of interest, especially for compounds that exhibit photochromic or photomagnetic behavior . These properties are crucial for applications in materials science and organic electronics.

Scientific Research Applications

Synthesis and Characterization

1-Bromo-4-(dimethylphosphorylmethyl)benzene serves as a precursor in the synthesis of various compounds. For instance, it has been used in the bottom-up synthesis of planar one-dimensional graphene nanoribbons, which are crucial for controlled edge morphology and narrow widths. This synthesis is complemented by characterization techniques like NMR and IR spectroscopy, alongside density functional theory (DFT) calculations (Patil et al., 2012).

Fluorescence Properties

The compound also demonstrates notable fluorescence properties. A study synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene, which showed significant fluorescence intensity in both solution and solid-state, indicating its potential in applications like Advanced Imaging or Sensing Technologies (Liang Zuo-qi, 2015).

Molecular Electronics

In molecular electronics, simple aryl bromides like 1-Bromo-4-(dimethylphosphorylmethyl)benzene are valuable as building blocks for thiol end-capped molecular wires. These compounds facilitate the creation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Organic Chemistry and Crystallography

This chemical plays a significant role in various organic synthesis processes and crystallography studies. For example, its derivatives have been used in the synthesis of bromo-, boryl-, and stannyl-functionalized compounds, which are key starting materials for benzyne precursors and Lewis acid catalysts (Reus et al., 2012). Additionally, its structural properties have been analyzed in the context of bromo- and bromomethyl-substituted benzenes (Jones et al., 2012).

Safety and Hazards

This compound is considered hazardous and has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-(dimethylphosphorylmethyl)benzene is the benzene ring . The benzene ring is a key component of many biological molecules and plays a crucial role in various biochemical reactions .

Mode of Action

1-Bromo-4-(dimethylphosphorylmethyl)benzene undergoes electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound affects the electrophilic aromatic substitution pathway . This pathway involves the interaction of the benzene ring with an electrophile, leading to the formation of a substituted benzene ring . The process is crucial for the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 1-Bromo-4-(dimethylphosphorylmethyl)benzene’s action are largely dependent on the specific biochemical pathways it affects. By undergoing electrophilic aromatic substitution, it can lead to the formation of various substituted benzene derivatives . These derivatives can have a wide range of biological activities, depending on their specific structures and the nature of the substituents.

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(dimethylphosphorylmethyl)benzene can be influenced by various environmental factors. For instance, the rate of its electrophilic aromatic substitution reactions can be affected by the presence of other substances that can act as electrophiles or nucleophiles . Additionally, factors such as temperature, pH, and solvent can also affect its reactivity and stability.

properties

IUPAC Name

1-bromo-4-(dimethylphosphorylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrOP/c1-12(2,11)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJPFDJNTTYULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(dimethylphosphorylmethyl)benzene

CAS RN

119199-90-5
Record name 1-bromo-4-[(dimethylphosphoryl)methyl]benzene
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